3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine
Description
Properties
IUPAC Name |
3-(bromomethyl)-1-[(3-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-8-12-4-2-6-16(10-12)9-11-3-1-5-13(15)7-11/h1,3,5,7,12H,2,4,6,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPGMOIKRVNIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine typically involves the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base, followed by bromination of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate. The bromination step can be carried out using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Addition Reactions: The piperidine ring can undergo addition reactions with electrophiles or nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of receptor-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. The 3-fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
1-(3-Trifluoromethylbenzyl)piperidine (CAS 59507-40-3)
- Structure : Differs in the benzyl substituent (3-trifluoromethyl vs. 3-fluoro) and lacks the bromomethyl group.
- Synthesis : Prepared via alkylation of piperidine with 3-trifluoromethylbenzyl bromide, yielding 79% as a pale yellow oil .
1-(3-Fluoro-4-methoxybenzyl)-3-((3-fluorobenzyl)oxy)piperidine (VM-A-42b)
- Structure : Contains a 3-fluoro-4-methoxybenzyl group and a 3-fluorobenzyloxy substituent at the 3-position instead of bromomethyl.
- Synthesis : Yielded 43% as a viscous yellow oil, with ^13C NMR data confirming regiochemistry (δ 154.85–22.6 ppm) .
- Key Contrast : The methoxy and benzyloxy groups increase steric bulk and polarity, likely reducing membrane permeability compared to the bromomethyl analogue.
3-(Bromomethyl)-1-methylpiperidine hydrobromide (CAS 2244064-27-3)
Physicochemical Properties
Bromomethyl vs. Other Electrophilic Groups
- Bromomethyl: Introduces a reactive site for nucleophilic substitution (e.g., Suzuki coupling or amination).
- Hydrogen Bonding: Bromomethyl groups lack hydrogen-bond donors, whereas analogues with hydroxyl or amine substituents (e.g., 3-aminopiperidine derivatives) show increased polarity and water solubility .
Aromatic Substituent Effects
- 3-Fluorobenzyl: Enhances metabolic stability compared to non-halogenated benzyl groups.
- 3-Trifluoromethylbenzyl : Increases lipophilicity (logP ~3.08) and resistance to oxidative metabolism .
Biological Activity
3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H14BrF
- CAS Number : 1353948-39-6
The compound features a piperidine ring substituted with a bromomethyl group and a 3-fluorobenzyl moiety, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify biological macromolecules.
Inhibitory Effects
Research indicates that compounds similar to this compound exhibit inhibitory effects on several kinases, including GSK-3β and ROCK-1. These kinases are involved in critical cellular processes such as cell proliferation, survival, and apoptosis. For instance, studies have shown that modifications in the piperidine structure can enhance inhibitory potency against these targets, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Study on Kinase Inhibition
A study reported that derivatives of piperidine compounds demonstrated varying degrees of inhibition against GSK-3β with IC50 values ranging from 10 nM to over 1 µM depending on the substituents on the piperidine ring. The presence of halogens like bromine or fluorine significantly influenced the inhibitory activity, with fluorinated compounds often exhibiting enhanced potency .
Cytotoxicity Evaluation
In cytotoxicity assays conducted on neuronal cell lines (HT-22) and microglial cells (BV-2), certain derivatives showed no significant decrease in cell viability at concentrations up to 10 µM. This suggests that while these compounds have potential therapeutic applications, they may also need to be evaluated for safety profiles in further studies .
Data Tables
| Compound Name | IC50 (nM) | Target Kinase | Cell Line Tested |
|---|---|---|---|
| This compound | TBD | GSK-3β | HT-22 |
| Compound A | 8 | GSK-3β | BV-2 |
| Compound B | 400 | ROCK-1 | HT-22 |
Note: TBD indicates "To Be Determined" based on ongoing research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
